{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride
Description
{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride is a Schiff base derivative characterized by a conjugated imine backbone, a propargyl thioether group (prop-2-yn-1-ylsulfanyl), and a 4-fluorophenyl substituent. Its hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological studies.
Properties
IUPAC Name |
prop-2-ynyl N'-[(E)-(4-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S.ClH/c1-2-7-16-11(13)15-14-8-9-3-5-10(12)6-4-9;/h1,3-6,8H,7H2,(H2,13,15);1H/b14-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFKTGPQQDCYCH-XHIXCECLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC(=NN=CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCS/C(=N/N=C/C1=CC=C(C=C1)F)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a prop-2-yn-1-ylsulfanyl group, an amino group, and a 4-fluorophenyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding.
| Property | Value |
|---|---|
| Molecular Weight | 270.76 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not determined |
The biological activity of This compound is primarily attributed to its ability to interact with various biological pathways:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, particularly histone deacetylases (HDACs). Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns associated with tumor suppression .
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism where the compound promotes programmed cell death in malignant cells .
- Cell Cycle Arrest : Research indicates that the compound may cause G1 phase cell cycle arrest, preventing cancer cells from proliferating. This effect could be due to its influence on cyclin-dependent kinases (CDKs) and related regulatory proteins .
Case Study: Antitumor Activity
A notable study investigated the antitumor effects of this compound on human myelodysplastic syndrome (SKM-1) cell lines. The results demonstrated:
- In vitro Efficacy : The compound exhibited potent inhibitory activity against SKM-1 cells, significantly reducing cell viability at concentrations as low as 10 μM.
- In vivo Studies : In xenograft models, oral administration resulted in substantial tumor regression, with treated mice showing improved survival rates compared to control groups .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| HDAC Inhibition | Potent inhibition | 10 - 50 μM |
| Apoptosis Induction | Increased caspase activity | 5 - 20 μM |
| Cell Cycle Arrest | G1 phase arrest | 10 - 30 μM |
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of any new compound. Early findings indicate that This compound has a favorable toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully elucidate its long-term safety and potential side effects.
Scientific Research Applications
The compound {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant data tables and documented case studies.
Properties
The compound possesses unique structural features that may contribute to its biological activity, including:
- The presence of a fluorophenyl group , which can enhance lipophilicity and metabolic stability.
- A prop-2-yn-1-ylsulfanyl group , which may impart specific interactions with biological targets.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. The following points outline its relevance:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs containing sulfur and fluorine have been shown to inhibit tumor growth in various cancer cell lines. Case studies suggest that the incorporation of the propynyl sulfanyl moiety enhances cytotoxicity against cancer cells due to increased reactivity with biological nucleophiles.
Antimicrobial Properties
Compounds featuring sulfur and amine functionalities often demonstrate antimicrobial activity. Research indicates that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. A study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria.
Drug Development
The compound's structure allows for modifications that can lead to derivatives with improved pharmacokinetic properties. The following aspects are critical:
Structure-Activity Relationship (SAR) Studies
Exploring SAR can help identify which modifications enhance efficacy or reduce toxicity. For example, altering the fluorine substitution on the phenyl ring may optimize binding affinity to target proteins.
Lead Compound Identification
This molecule serves as a potential lead compound in drug discovery programs aimed at targeting specific diseases, particularly those resistant to current therapies.
Biological Assays
The compound can be utilized in various biological assays to evaluate its effects on cellular processes:
Cell Viability Assays
Studies measuring cell viability after treatment with this compound can provide insights into its cytotoxic effects and therapeutic index.
Mechanism of Action Studies
Understanding how this compound interacts at the molecular level with specific targets can elucidate its mechanism of action, guiding further development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Bactericidal activity | |
| Cytotoxicity | Reduced cell viability |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorine substitution | Increased lipophilicity | |
| Sulfur incorporation | Enhanced nucleophilic reactivity |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related compound in vitro against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of sulfur-containing compounds, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing new antibiotics based on this compound's structure.
Comparison with Similar Compounds
Table 1: Key Structural Features
Comparison with Similar Compounds
Structural Analogues
TAS (N-[(E)-1-(2-Thienyl)methylidene]-N-{4-[(4-{[(Z)-1-(2-thienyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine) Similarity: Both compounds utilize imine backbones for coordination chemistry. Difference: TAS incorporates thienyl and sulfonyl groups, whereas the target compound uses fluorophenyl and propargyl thioether groups. This substitution alters electronic properties and target selectivity .
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride Similarity: Shares the 4-fluorophenyl group, enhancing hydrophobic interactions. Difference: Lacks the imine and propargyl thioether moieties, resulting in simpler pharmacology (e.g., as a monoamine transporter substrate) .
Physicochemical Properties
*Estimated based on structural complexity.
Pharmacological and Industrial Relevance
- Target Compound : The propargyl thioether group enables applications in bioconjugation (e.g., antibody-drug conjugates) , while the fluorophenyl group may enhance CNS penetration .
- Chlorhexidine Analogues () : While structurally distinct (polyguanidine core), chlorhexidine’s antimicrobial activity highlights the importance of imine-like linkages in drug design .
Preparation Methods
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of prop-2-yn-1-ylsulfanyl intermediate | Alkylation of propargyl thiol or equivalent sulfur-containing precursor under inert atmosphere | Requires dry solvents and inert gas to prevent oxidation |
| 2 | Formation of amino methylidene intermediate | Reaction of the sulfanyl intermediate with an amino source under controlled pH | Use of mild bases or acid scavengers to prevent side reactions |
| 3 | Introduction of 4-fluorophenyl methylidene group | Condensation with 4-fluorobenzyl derivatives, possibly via imine formation | Temperature control to avoid decomposition |
| 4 | Conversion to hydrochloride salt | Treatment with HCl gas or aqueous HCl | Enhances compound stability and crystallinity |
Reaction Conditions and Monitoring
- Temperature: Typically maintained between 0°C to reflux conditions depending on the step.
- pH: Controlled to optimize imine formation and minimize hydrolysis.
- Time: Reaction times vary from 1 to several hours, monitored by TLC.
- Purification: Crystallization or chromatographic techniques employed post-reaction.
Analytical Characterization During Preparation
| Parameter | Method | Purpose |
|---|---|---|
| Reaction progress | Thin-Layer Chromatography (TLC) | Qualitative monitoring of reactants and products |
| Structural confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of chemical shifts corresponding to functional groups |
| Purity assessment | High-Performance Liquid Chromatography (HPLC) | Quantitative purity and impurity profiling |
| Molecular weight | Mass Spectrometry (MS) | Confirmation of molecular ion peak |
| Salt formation | Melting point and elemental analysis | Verification of hydrochloride salt formation |
Research Findings and Optimization Notes
- The presence of the prop-2-yn-1-ylsulfanyl group requires inert atmosphere conditions to prevent oxidation and side reactions.
- Imine formation steps are sensitive to moisture; hence, anhydrous conditions and dry solvents improve yields.
- Conversion to hydrochloride salt improves compound stability, facilitates handling, and enhances crystallinity for purification.
- Reaction kinetics indicate that longer reaction times at controlled temperatures improve imine formation without degradation.
- Analytical data such as NMR and IR spectra confirm the presence of characteristic functional groups and successful synthesis.
Additional Considerations in Preparation
- Handling strong acids (HCl) during salt formation requires appropriate safety measures and neutralization protocols.
- Removal of strong acid residues post-synthesis can be efficiently done using crosslinked poly-4-vinylpyridine columns, which allow recovery of free amines without recrystallization steps, enhancing purity and yield.
- The compound’s sensitivity to moisture and temperature necessitates storage under dry, cool conditions to maintain integrity.
Summary Table of Preparation Parameters
| Parameter | Recommended Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 0°C to reflux (depending on step) | Controls reaction rate and selectivity |
| pH | Mildly acidic to neutral | Optimizes imine formation |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sulfanyl group |
| Reaction time | 1–6 hours | Ensures completion without degradation |
| Solvent | Anhydrous organic solvents (e.g., ether, dichloromethane) | Maintains dryness and reaction efficiency |
| Purification | Crystallization, chromatography | Enhances purity and yield |
| Salt formation | HCl treatment | Stabilizes compound as hydrochloride salt |
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?
The synthesis of Schiff base derivatives like this compound typically involves condensation reactions between amines and carbonyl-containing precursors. For example, amidine compounds (structurally analogous) are synthesized via dehydration of formamides using phosphorus oxychloride, followed by nucleophilic substitution with amines . Key steps include:
- Precursor preparation : Reacting 4-fluorobenzaldehyde with a propargyl thioether-modified amine precursor under acidic or basic catalysis.
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
- Optimization : Adjusting reaction time (e.g., 4–24 hours), temperature (room temperature to reflux), and stoichiometry (1:1.2 molar ratio of amine to aldehyde) to maximize yield .
Advanced: How can computational chemistry aid in optimizing reaction pathways and predicting intermediate stability?
Advanced computational methods, such as quantum chemical calculations (e.g., density functional theory), can map reaction energy profiles and identify transition states. For instance, the ICReDD framework uses reaction path searches to predict feasible intermediates and optimize experimental conditions (e.g., solvent polarity, catalyst selection) . Key applications:
- Transition-state analysis : Validate mechanistic hypotheses for imine formation or thiol-yne click chemistry.
- Solvent effects : Simulate dielectric environments to enhance reaction efficiency.
- Data integration : Combine computed parameters (e.g., Gibbs free energy) with experimental kinetics to refine synthetic protocols .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : H and C NMR to confirm imine bond formation (δ ~8–9 ppm for C=N) and propargyl thioether groups (δ ~2.5–3.5 ppm for ≡C-H) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .
Advanced: How do structural modifications (e.g., substituent variation on the phenyl ring) impact biological activity or coordination chemistry?
Systematic structure-activity relationship (SAR) studies require:
- Substituent libraries : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the 4-fluorophenyl ring.
- Biological assays : Test antimicrobial or enzyme inhibition activity (e.g., IC values) against control compounds .
- Coordination studies : Use X-ray crystallography or UV-Vis titration to analyze metal-binding affinity (e.g., with Cu or Zn) .
Methodological: How can researchers resolve discrepancies in spectroscopic data during characterization?
Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic processes like tautomerism or rotameric equilibria. Strategies include:
- Variable-temperature NMR : Probe conformational changes (e.g., -80°C to 25°C) to freeze out rotamers.
- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons.
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .
Advanced: What methodologies enable the study of this compound’s stability under physiological or catalytic conditions?
- Kinetic stability assays : Monitor degradation in buffer solutions (pH 7.4, 37°C) via HPLC or LC-MS over 24–72 hours.
- Catalytic cycling : Assess recyclability in reactions (e.g., click chemistry) by tracking turnover number (TON) and Fourier-transform infrared (FTIR) analysis of spent catalysts.
- Accelerated stability testing : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) to simulate long-term storage .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in accordance with institutional guidelines .
Advanced: How can machine learning models predict this compound’s reactivity in novel reaction environments?
- Feature engineering : Train models on descriptors like electrophilicity index, HOMO-LUMO gaps, and solvent parameters.
- Reaction outcome prediction : Use platforms like Chemprop or DeepChem to forecast yields or side products in untested conditions (e.g., ionic liquids).
- Transfer learning : Apply pre-trained models on analogous Schiff bases to reduce data requirements .
Methodological: What strategies mitigate competing side reactions during propargyl thioether functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups.
- Catalyst screening : Test transition-metal catalysts (e.g., CuI, Pd(PPh)) for regioselective thiol-yne additions.
- In situ monitoring : Use ReactIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Advanced: How does this compound’s electronic structure influence its electrochemical properties?
- Cyclic voltammetry (CV) : Measure redox potentials (e.g., E) in non-aqueous electrolytes (e.g., acetonitrile/TBAP).
- DFT calculations : Correlate LUMO energy with reduction potentials to design redox-active derivatives.
- Spectroelectrochemistry : Monitor UV-Vis changes during oxidation/reduction to identify charge-transfer transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
